Cas no 1805330-01-1 (3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine)

3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine 化学的及び物理的性質
名前と識別子
-
- 3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine
-
- インチ: 1S/C7H2F2I2N2/c8-6(9)5-1-4(10)3(2-12)7(11)13-5/h1,6H
- InChIKey: NXYVUDHSAOLJLQ-UHFFFAOYSA-N
- SMILES: IC1C(C#N)=C(N=C(C(F)F)C=1)I
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 228
- XLogP3: 2.6
- トポロジー分子極性表面積: 36.7
3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029071969-250mg |
3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine |
1805330-01-1 | 97% | 250mg |
$484.80 | 2022-04-01 | |
Alichem | A029071969-500mg |
3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine |
1805330-01-1 | 97% | 500mg |
$855.75 | 2022-04-01 | |
Alichem | A029071969-1g |
3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine |
1805330-01-1 | 97% | 1g |
$1,564.50 | 2022-04-01 |
3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine 関連文献
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
3-Cyano-6-(difluoromethyl)-2,4-diiodopyridineに関する追加情報
Research Brief on 3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine (CAS: 1805330-01-1) in Chemical Biology and Pharmaceutical Applications
The compound 3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine (CAS: 1805330-01-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic pyridine derivative, characterized by its cyano, difluoromethyl, and diiodo functional groups, exhibits promising properties as a versatile intermediate in drug discovery and development. Recent studies have explored its utility in medicinal chemistry, particularly in the synthesis of novel bioactive molecules targeting various disease pathways.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine as a key precursor in the development of kinase inhibitors. The researchers demonstrated that the compound's electron-deficient pyridine core and halogen substituents facilitate selective cross-coupling reactions, enabling efficient derivatization for structure-activity relationship (SAR) studies. The study reported several analogs with nanomolar potency against specific tyrosine kinases implicated in cancer progression.
In the context of antimicrobial research, a recent Bioorganic & Medicinal Chemistry Letters publication (2024) investigated the compound's potential as a scaffold for novel antibacterial agents. The electron-withdrawing properties of the cyano and difluoromethyl groups were found to enhance the compound's ability to penetrate bacterial membranes, while the iodine atoms provided points for further structural modification. Several derivatives showed promising activity against drug-resistant Gram-positive pathogens, with minimal cytotoxicity to mammalian cells.
The synthetic accessibility of 3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine has also been a focus of recent methodological developments. A 2024 Organic Process Research & Development paper described an optimized large-scale synthesis route that improved yield and purity while reducing environmental impact through greener solvent systems and catalytic methods. This advancement is particularly significant for potential industrial applications of the compound.
Emerging research in radiopharmaceutical applications has identified 3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine as a potential precursor for PET tracer development. The diiodo structure allows for radioiodination, while the cyano group provides a handle for further functionalization. Preliminary studies suggest its utility in developing imaging agents for neurological disorders, though this application remains in early stages of investigation.
From a safety and toxicological perspective, recent in vitro studies have characterized the compound's metabolic stability and potential reactive metabolites. While generally stable under physiological conditions, researchers have noted the importance of careful structural modification to minimize potential off-target effects in therapeutic applications. These findings underscore the need for comprehensive preclinical evaluation of derivatives based on this scaffold.
The unique combination of electronic properties and synthetic versatility makes 3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine a valuable tool in modern drug discovery. As research continues, we anticipate further elucidation of its potential in addressing unmet medical needs across various therapeutic areas. Future directions may include exploration of its use in PROTACs development, covalent inhibitor design, and as a building block for materials with pharmaceutical applications.
1805330-01-1 (3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine) Related Products
- 1805240-77-0(Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylate)
- 865286-04-0(4-benzyl-N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 1821760-46-6((1R,2R)-2-Cyclopropylcyclopentan-1-amine)
- 2228771-91-1(5-{bicyclo2.2.1hept-5-en-2-yl}-1,3-oxazol-2-amine)
- 923232-94-4(2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro4.5decan-3-yl}-N-(2-phenylethyl)acetamide)
- 1698677-78-9(1-(2-bromo-4-fluorophenyl)methyl-1H-imidazol-2-amine)
- 2171955-81-8(1-3-amino-3-(2-fluorophenyl)piperidin-1-yl-2,2,2-trifluoroethan-1-one)
- 887246-76-6(1-benzyl 4-ethyl (2S)-2-aminobutanedioate)
- 923165-40-6(2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide)
- 1797250-77-1(N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}cyclopentanecarboxamide)




